![molecular formula C16H18N2OS2 B6506033 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine CAS No. 1421522-50-0](/img/structure/B6506033.png)

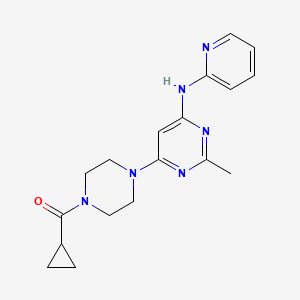

2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-({[1-(Thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine, also known as 2-({[1-(T2CP)piperidin-4-yl]methyl}sulfanyl)pyridine, is a novel compound that has been gaining attention among the scientific community due to its potential applications in various fields of research. This compound is a derivative of pyridine, a heterocyclic organic compound with a five-membered ring structure, and is composed of sulfur, nitrogen, and carbon atoms. 2-({[1-(T2CP)piperidin-4-yl]methyl}sulfanyl)pyridine has been studied for its potential use in drug discovery, chemical biology, and medicinal chemistry, as well as its ability to interact with various biological molecules.

Wissenschaftliche Forschungsanwendungen

2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine({[1-(T2CP)piperidin-4-yl]methyl}sulfanyl)pyridine has been studied for its potential applications in a variety of scientific fields. It has been used to study the structure-activity relationships of drugs, as well as to investigate the binding affinity of various biological molecules. It has also been used to study the structure and function of enzymes, as well as to study the mechanism of action of various drugs. Furthermore, this compound has been used for drug discovery and medicinal chemistry, as well as for the synthesis of new pharmaceuticals.

Wirkmechanismus

Target of Action

Thiophene and its derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The suzuki–miyaura (sm) coupling reaction, which is a common process in the synthesis of such compounds, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, which is involved in the synthesis of such compounds, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It is known that boronic acids and their esters, which are often used in the synthesis of such compounds, are only marginally stable in water .

Result of Action

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine({[1-(T2CP)piperidin-4-yl]methyl}sulfanyl)pyridine in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and its two-step synthesis process is efficient and cost-effective. Furthermore, this compound is stable and can be stored for long periods of time. However, the use of this compound in laboratory experiments has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is not very reactive, which can limit its usefulness in certain applications.

Zukünftige Richtungen

The potential applications of 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine({[1-(T2CP)piperidin-4-yl]methyl}sulfanyl)pyridine are still being explored. Possible future directions include the development of new drugs and pharmaceuticals, as well as the study of the compound’s mechanism of action. Additionally, this compound could be used as an inhibitor of certain enzymes, which could be used to treat various diseases. Furthermore, this compound could be used to study the structure and function of proteins, as well as to investigate the binding affinity of various biological molecules. Finally, this compound could be used to study the structure-activity relationships of drugs, as well as to study the mechanism of action of various drugs.

Synthesemethoden

The synthesis of 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine({[1-(T2CP)piperidin-4-yl]methyl}sulfanyl)pyridine is a two-step process. The first step involves the reaction of 4-piperidin-1-yl-2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridinethiophenecarboxaldehyde (T2CP) with ethyl 2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridinebromopropionate in the presence of triethylamine as a catalyst. This reaction produces a 1-ethyl-4-piperidin-1-yl-2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridinethiophenecarboxylate (E2TP) intermediate. The second step involves the reaction of this intermediate with sodium sulfide to yield the desired product. This two-step process has been shown to be efficient and cost-effective, and has been used to synthesize a variety of other compounds.

Eigenschaften

IUPAC Name |

[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS2/c19-16(14-4-3-11-20-14)18-9-6-13(7-10-18)12-21-15-5-1-2-8-17-15/h1-5,8,11,13H,6-7,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXADJHCSLPGUOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxy-2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505963.png)

![1-(3-fluorophenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505967.png)

![1-(2,4-dimethylphenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505974.png)

![4-{2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}-N-phenylpiperazine-1-carboxamide](/img/structure/B6505979.png)

![1-(4-{4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6505990.png)

![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate](/img/structure/B6505997.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6506008.png)

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B6506015.png)

![3-(4-methoxyphenyl)-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B6506035.png)

![2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine](/img/structure/B6506039.png)

![1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)-2-(2-methylphenoxy)ethan-1-one](/img/structure/B6506062.png)